molecular formula C3H9ClN2O2 B555649 2,3-Diaminopropanoic acid hydrochloride CAS No. 54897-59-5

2,3-Diaminopropanoic acid hydrochloride

Cat. No. B555649
Key on ui cas rn: 54897-59-5
M. Wt: 140.57 g/mol
InChI Key: SKWCZPYWFRTSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06958395B2

Procedure details

2,3-Diaminopropionic acid monohydrochloride (2.0 g, 14.3 mmol) is suspended in dry methanol (80 ml) and cooled on 0° C. Dry HCl gas is introduced into the solution for 30 min. Stirring is carried out at room temperature for 48 h, and the solvent is then removed in vacuo. The desired compound is obtained as a colorless solid and used directly for the next reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]([CH2:7][NH2:8])[C:4]([OH:6])=[O:5].Cl.[CH3:10]O>>[ClH:1].[ClH:1].[CH3:10][O:5][C:4](=[O:6])[CH:3]([NH2:2])[CH2:7][NH2:8] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NC(C(=O)O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is then removed in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Cl.Cl.COC(C(CN)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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